molecular formula C6H2BrF5N2 B2675981 5-Bromo-2-(perfluoroethyl)pyrimidine CAS No. 1822863-19-3

5-Bromo-2-(perfluoroethyl)pyrimidine

Cat. No.: B2675981
CAS No.: 1822863-19-3
M. Wt: 276.992
InChI Key: UVIDYQPHVZLMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(perfluoroethyl)pyrimidine is a halogenated heterocyclic compound with the molecular formula C6H2BrF5N2 and a molecular weight of 276.99 g/mol. This compound is characterized by the presence of a bromine atom and a perfluoroethyl group attached to a pyrimidine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

One common method includes the reaction of 2-hydroxypyrimidine with bromine to form 2-hydroxy-5-bromopyrimidine, which is then reacted with perfluoroethyl iodide under specific conditions . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

5-Bromo-2-(perfluoroethyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles under appropriate conditions.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, similar pyrimidine derivatives can undergo these reactions under suitable conditions.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-(perfluoroethyl)pyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antifungal and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of the perfluoroethyl group.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(perfluoroethyl)pyrimidine largely depends on its application. In coupling reactions, it acts as an electrophile, facilitating the formation of new carbon-carbon bonds through the palladium-catalyzed Suzuki-Miyaura coupling . In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-2-(perfluoroethyl)pyrimidine include:

    5-Bromopyrimidine: Lacks the perfluoroethyl group, making it less hydrophobic and potentially less reactive in certain applications.

    5-Bromo-2-fluoropyrimidine: Contains a fluorine atom instead of the perfluoroethyl group, which can alter its reactivity and biological activity.

    5-Bromo-2-chloropyrimidine:

The uniqueness of this compound lies in the presence of the perfluoroethyl group, which imparts distinct chemical and physical properties, such as increased hydrophobicity and stability, making it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

5-bromo-2-(1,1,2,2,2-pentafluoroethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF5N2/c7-3-1-13-4(14-2-3)5(8,9)6(10,11)12/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIDYQPHVZLMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(C(F)(F)F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF5N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.